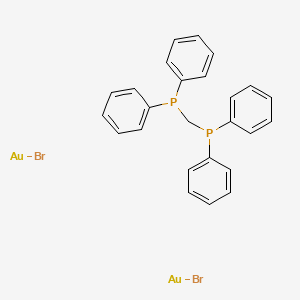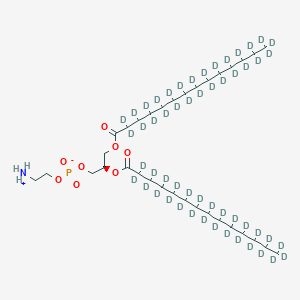![molecular formula C19H24F2N2O3 B1504168 Tert-butyl 4-cyano-4-[4-(2,2-difluoroethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B1504168.png)
Tert-butyl 4-cyano-4-[4-(2,2-difluoroethoxy)phenyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper sulfate pentahydrate, also known as cupric sulfate pentahydrate, is a chemical compound with the formula CuSO₄·5H₂O. It is a bright blue crystalline solid that is highly soluble in water. This compound is widely used in various industries, including agriculture, chemistry, and medicine, due to its versatile properties .
Preparation Methods
Copper sulfate pentahydrate can be synthesized through several methods. One common method involves reacting copper(II) oxide or copper(II) carbonate with dilute sulfuric acid. The solution is then heated to saturation, and the blue pentahydrate crystals form upon cooling . Industrially, copper sulfate pentahydrate is produced by treating copper metal with hot concentrated sulfuric acid or its oxides with dilute sulfuric acid . Another method involves using seawater in the crystallization process, which is particularly useful in regions with limited freshwater resources .
Chemical Reactions Analysis
Copper sulfate pentahydrate undergoes various chemical reactions, including:
Dehydration: When heated, it loses water molecules in stages, eventually forming anhydrous copper sulfate.
Reduction: It can be reduced to copper metal using reducing agents like ascorbic acid.
Substitution: It can participate in substitution reactions, such as forming copper nanoparticles when reacted with sodium hydroxide and starch.
Scientific Research Applications
Copper sulfate pentahydrate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including acetylation of alcohols and phenols.
Biology: It serves as a reagent in Fehling’s solution and Benedict’s solution to test for reducing sugars.
Medicine: Copper sulfate pentahydrate is used in veterinary medicine as a dietary supplement for animals.
Mechanism of Action
Copper sulfate pentahydrate exerts its effects through several mechanisms:
Enzyme Inhibition: It inhibits enzymes like α-amylase by interacting with calcium ions, affecting the enzyme’s activity.
Copper Ion Release: The release of copper ions from copper sulfate pentahydrate is essential for its fungicidal and bactericidal properties.
Catalytic Activity: Copper ions act as catalysts in various biochemical and chemical reactions, facilitating electron transfer processes.
Comparison with Similar Compounds
Copper sulfate pentahydrate can be compared with other copper-based compounds:
Copper(II) chloride: Unlike copper sulfate pentahydrate, copper(II) chloride is green and highly soluble in water, making it useful in different applications.
Copper(II) nitrate: This compound is also blue but is more commonly used in pyrotechnics and as a mordant in dyeing.
Copper(II) acetate: Known for its green color, it is used in fungicides and as a pigment in paints.
Copper sulfate pentahydrate is unique due to its bright blue color, high solubility in water, and versatility in various industrial and scientific applications .
Properties
Molecular Formula |
C19H24F2N2O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl 4-cyano-4-[4-(2,2-difluoroethoxy)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H24F2N2O3/c1-18(2,3)26-17(24)23-10-8-19(13-22,9-11-23)14-4-6-15(7-5-14)25-12-16(20)21/h4-7,16H,8-12H2,1-3H3 |
InChI Key |
KUEYTGGCCAELJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=C(C=C2)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


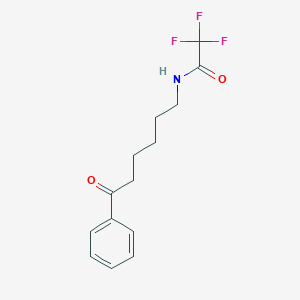
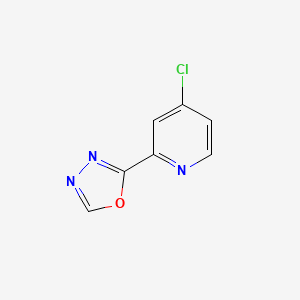

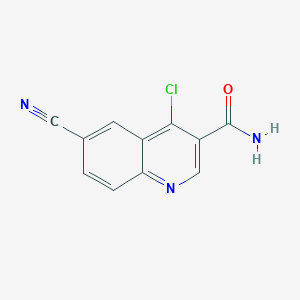

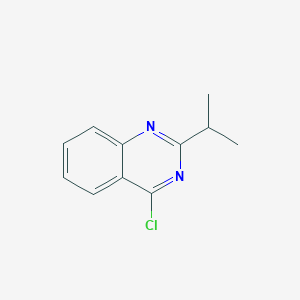

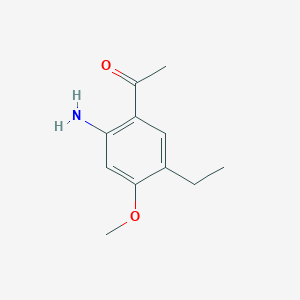
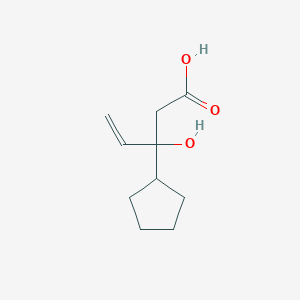

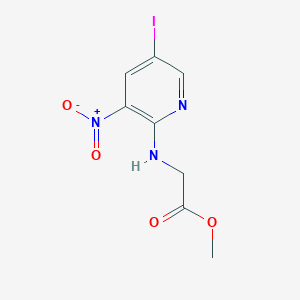
![6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504107.png)
